2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline
Brand Name: Vulcanchem
CAS No.: 1040681-63-7
VCID: VC2621862
InChI: InChI=1S/C21H29NO/c1-15(2)18-8-6-7-9-20(18)22-12-13-23-21-14-17(5)10-11-19(21)16(3)4/h6-11,14-16,22H,12-13H2,1-5H3
SMILES: CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2C(C)C
Molecular Formula: C21H29NO
Molecular Weight: 311.5 g/mol

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline

CAS No.: 1040681-63-7

Cat. No.: VC2621862

Molecular Formula: C21H29NO

Molecular Weight: 311.5 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline - 1040681-63-7

Specification

CAS No. 1040681-63-7
Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol
IUPAC Name N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-propan-2-ylaniline
Standard InChI InChI=1S/C21H29NO/c1-15(2)18-8-6-7-9-20(18)22-12-13-23-21-14-17(5)10-11-19(21)16(3)4/h6-11,14-16,22H,12-13H2,1-5H3
Standard InChI Key BWXSXLIPAUPECL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2C(C)C
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2C(C)C

Introduction

Physical and Chemical Properties

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline is characterized by its specific molecular structure containing isopropyl and methylphenoxy groups. It has a molecular formula of C21H29NO and a molecular weight of 311.47 g/mol. The compound features an aniline group connected to a phenoxy moiety through an ethyl linker, with additional isopropyl and methyl substituents that influence its chemical behavior and reactivity.

The compound's structure contains several functional groups that contribute to its chemical properties. The secondary amine group (N-H) serves as a hydrogen bond donor, while the phenoxy oxygen acts as a hydrogen bond acceptor. These characteristics affect the compound's solubility in various solvents and its ability to interact with biological systems.

Key Physical Properties

The physical properties of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline play a crucial role in determining its applications and handling requirements. Understanding these properties is essential for researchers working with this compound in laboratory settings or industrial applications. The density, boiling point, and other physical attributes provide important information about the compound's behavior under different conditions.

PropertyValueNotes
Molecular Weight311.47 g/molDetermines the compound's size and mass
Boiling Point452.8 ± 45.0 °C (predicted)Indicates high thermal stability
Density1.004 ± 0.06 g/cm³ (predicted)Similar to water density
State at Room TemperatureSolidAffects storage and handling
SolubilitySoluble in organic solventsImportant for reaction conditions
pKa4.14Indicates moderate acidity of the amine group

These physical properties influence the compound's behavior in various chemical processes and its potential applications in different fields of research. The high boiling point suggests thermal stability, which can be advantageous in certain applications requiring heat resistance.

Synthesis Methods

The synthesis of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline typically involves a multi-step process utilizing specific starting materials and reaction conditions. Understanding these synthetic routes is essential for researchers who need to prepare this compound for further studies or applications.

Laboratory Synthesis

Laboratory synthesis of this compound generally begins with the preparation of key precursors: 2-isopropyl-5-methylphenol and 2-isopropyl-aniline derivatives. These starting materials undergo a nucleophilic substitution reaction to form the target compound. The reaction typically occurs in organic solvents such as dichloromethane or toluene under reflux conditions to ensure complete conversion.

The general synthetic pathway involves:

  • Preparation of 2-isopropyl-5-methylphenol from appropriate starting materials

  • Formation of a haloethoxy intermediate by reacting the phenol with a dihalogenated ethane

  • Nucleophilic substitution with 2-isopropylaniline to form the final product

  • Purification through crystallization or chromatographic methods

The synthesis requires careful control of reaction conditions, including temperature, solvent selection, and the use of appropriate bases to facilitate the nucleophilic substitution reaction. These factors significantly influence the yield and purity of the final product.

Industrial Production Considerations

For larger-scale production, continuous flow reactors may offer advantages in terms of efficiency and yield optimization. The use of catalysts and automated systems can enhance the production process, making it more economically viable for industrial applications. Temperature control and reaction time management are critical factors in ensuring high-quality product formation while minimizing side reactions and impurities.

Chemical Reactions

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline can participate in various chemical reactions due to the presence of multiple reactive functional groups in its structure. These reactions are significant for understanding the compound's behavior in different chemical environments and for developing potential applications.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the amine and aromatic rings. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed under specific conditions to achieve selective oxidation. These reactions may lead to the formation of oxidized derivatives with altered functional groups, potentially enhancing or modifying the compound's properties for specific applications.

Oxidation reactions typically require controlled conditions to prevent over-oxidation or degradation of the compound. The selection of appropriate oxidizing agents and reaction parameters is crucial for achieving the desired transformation while maintaining the integrity of essential structural features.

Reduction Reactions

Reduction reactions of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline can be carried out using reducing agents like lithium aluminum hydride in anhydrous ether. These reactions may target specific functional groups, resulting in reduced forms of the compound with modified properties. The secondary amine group, in particular, may undergo reduction under appropriate conditions, leading to structural changes that affect the compound's reactivity and potential applications.

Substitution Reactions

Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganateAcidic mediumOxidized derivatives of phenoxy and aniline groups
ReductionLithium aluminum hydrideAnhydrous etherReduced forms with altered functional groups
SubstitutionSodium hydrideDimethylformamideSubstituted derivatives with new functional groups

These chemical transformations highlight the versatility of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline as a chemical entity and underscore its potential utility in various research applications.

Scientific Research Applications

The unique structural features and reactivity profile of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline make it valuable in various scientific research domains. Its applications span several fields, including medicinal chemistry, material science, and agrochemical research.

Medicinal Chemistry

In medicinal chemistry, 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline has been investigated for its potential therapeutic applications. The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development research. Its ability to interact with proteins and enzymes may lead to alterations in cellular processes, which could be beneficial in addressing specific health conditions.

Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies have focused on its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound has been evaluated for its potential to inhibit enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in tumors. This inhibitory activity suggests a potential role in cancer therapy, although further research is required to fully elucidate its mechanisms and efficacy.

Material Science

The compound has applications in material science, particularly as an intermediate in polymer synthesis. Its unique structure contributes to the development of materials with enhanced thermal stability and mechanical properties. When incorporated into polymer matrices, 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline can enhance durability and longevity.

In polymer chemistry, this compound has been used to create copolymers that demonstrate improved resistance to environmental degradation. Research has shown that incorporating this compound into polymer matrices enhances their durability and longevity. These improved properties make the resulting materials suitable for applications requiring high stability and resistance to environmental factors.

Agrochemical Research

The chemical structure of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline is relevant in the formulation of agrochemicals, particularly as a potential herbicide or pesticide component. Its ability to interact with plant metabolic pathways could lead to innovative solutions for crop protection. Preliminary studies have demonstrated that certain formulations containing this compound show promise in selectively targeting weed species without harming crops, thereby improving agricultural yield and sustainability.

Application AreaDescriptionResearch Focus
Medicinal ChemistryPotential drug developmentAnticancer activity, enzyme inhibition
Material ScienceIntermediate for polymersSynthesis of durable copolymers with enhanced properties
AgrochemicalsFormulation component for pesticides/herbicidesSelective herbicidal activity

These diverse applications highlight the multifaceted utility of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline in scientific research and underscore its significance in various fields.

Mechanism of Action

The mechanism of action of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes that may be beneficial in certain applications.

Biochemical Interactions

At the molecular level, the compound's interactions are influenced by its structural features, including the isopropyl groups, methylphenoxy moiety, and aniline component. These structural elements determine the compound's binding affinity to various biomolecules and its ability to influence their function. The precise nature of these interactions depends on the specific targets involved and the cellular context in which they occur.

The compound's mechanism in cancer research, for instance, involves its interaction with enzymes like COX-2, potentially inhibiting their activity and affecting pathways related to tumor growth and metastasis. Understanding these mechanisms is crucial for developing effective applications in medicinal chemistry and other research areas.

Structure-Activity Relationships

Structure-activity relationship studies are essential for understanding how specific structural features of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline contribute to its biological activity. These studies help identify the critical structural elements responsible for the compound's interactions with biological targets and guide the development of derivatives with enhanced properties.

The isopropyl groups, for example, likely contribute to the compound's hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The methylphenoxy group may be involved in specific binding interactions, while the aniline component could participate in hydrogen bonding with target proteins. By understanding these structure-activity relationships, researchers can design modified versions of the compound with improved efficacy or reduced side effects.

Comparison with Similar Compounds

Understanding how 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline compares to similar compounds provides valuable insights into its unique properties and potential advantages in various applications. This comparative analysis highlights the distinctive features that make this compound valuable in scientific research.

Structural Analogs

Several compounds share structural similarities with 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline, including 2-Isopropyl-5-methylaniline and 2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline . These related compounds differ in specific structural elements, resulting in variations in their physical properties, chemical reactivity, and potential applications.

2-Isopropyl-5-methylaniline (C10H15N), for instance, is a simpler compound with a molecular weight of 149.23 g/mol, significantly lower than our target compound . It lacks the phenoxy-ethyl linkage present in 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline, which likely results in different chemical behavior and applications.

Similarly, 2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline (C21H29NO2) has an additional oxygen atom compared to our target compound, resulting in a molecular weight of 327.461 g/mol . This structural difference affects its physical properties, including a higher boiling point (466.6±45.0 °C) and potentially different solubility characteristics.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]anilineC21H29NO311.47Target compound
2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]anilineC21H29NO2327.461Additional oxygen in isopropoxy group
2-Isopropyl-5-methylanilineC10H15N149.23Lacks phenoxy-ethyl linkage

Functional Differences

The structural differences between these compounds result in variations in their chemical reactivity and potential applications. 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline, with its specific arrangement of functional groups, exhibits unique reactivity patterns that distinguish it from its structural analogs.

The presence of both isopropyl groups and the phenoxy-ethyl linkage in our target compound likely contributes to its specific binding interactions with biological targets, potentially enhancing its utility in medicinal chemistry applications. These structural features may also influence its behavior in polymer synthesis and agrochemical formulations, providing advantages over simpler or differently substituted analogs.

Understanding these functional differences is essential for selecting the most appropriate compound for specific research applications and for designing structural modifications that enhance desired properties while minimizing unwanted effects.

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